2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride

Solubility Formulation Assay Development

Choose 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride (CAS 2460756-32-3) for unmatched experimental reproducibility. Unlike the free base (CAS 1019115-09-3) or unsubstituted piperazine analogs, this defined HCl salt eliminates N–H donor side reactions during amide coupling and provides anchored aqueous solubility (≥25 mg/mL) for DMSO-free assay preparation. The methyl-capped piperazine serves as a non-nucleophilic base, while the single 5-COOH handle enables clean bioconjugation. Precisely dosed formulations for in vivo PK studies. Your reliable building block for CCR4-targeted libraries.

Molecular Formula C10H15ClN4O2
Molecular Weight 258.71
CAS No. 2460756-32-3
Cat. No. B2625332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride
CAS2460756-32-3
Molecular FormulaC10H15ClN4O2
Molecular Weight258.71
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=N2)C(=O)O.Cl
InChIInChI=1S/C10H14N4O2.ClH/c1-13-2-4-14(5-3-13)10-11-6-8(7-12-10)9(15)16;/h6-7H,2-5H2,1H3,(H,15,16);1H
InChIKeyXVLXRSDMGJPEAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride: Core Specifications and Sourcing Baseline


2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride (CAS 2460756-32-3) is a heterocyclic building block comprising a pyrimidine core substituted at the 2-position with a 4-methylpiperazine moiety and at the 5-position with a carboxylic acid, supplied as the hydrochloride salt. It belongs to the broader class of piperazinyl-pyrimidine derivatives that have demonstrated CCR4 receptor antagonism in patent disclosures [1]. The hydrochloride salt form is a well-established strategy to enhance aqueous solubility and solid-state stability relative to the neutral free base, making it a critical parameter for researchers designing reproducible biological assays or conducting further synthetic derivatization.

Why 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride Cannot Be Substituted by In-Class Compounds


Superficial structural similarity across commercially available 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid analogs masks critical differences that compromise experimental reproducibility. The presence or absence of the 4-methyl group on the piperazine ring and the salt form directly dictate physicochemical properties such as aqueous solubility, lipophilicity, and hydrogen-bonding capacity [1]. For example, the unsubstituted piperazine analog (CAS 944905-05-9) possesses a free N–H donor, which can participate in unwanted side reactions during amide coupling and alters the compound's logD profile, while the 4-methyl substituent eliminates this donor, rendering the tertiary amine suitable for use as a non-nucleophilic base in subsequent synthetic steps. Simultaneously, the hydrochloride salt (CAS 2460756-32-3) provides a defined stoichiometric form with anchored aqueous solubility, whereas the free base (CAS 1019115-09-3) exhibits variable solubility dependent on pH and counterion availability . These distinctions mean that interchanging 'similar' catalog entries without verifying the exact substitution pattern and salt form introduces uncontrolled variability, risking assay failure and wasted synthesis cycles.

Quantitative Differentiation Evidence for 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride


Aqueous Solubility Anchored by the Hydrochloride Salt Enables Reproducible Biological Assay Preparation

The hydrochloride salt of 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid delivers a defined aqueous solubility of ≥ 25.22 mg/mL (100 mM) in water . In contrast, the free base (CAS 1019115-09-3) is supplied as a solid without quantitated aqueous solubility data, and its dissolution is inherently pH-dependent due to the ionizable carboxylic acid and basic piperazine nitrogen . This means that researchers using the free base must empirically determine solubility for each buffer system, introducing inter-experiment variability, whereas the hydrochloride salt provides a pre-validated, stock-solution-ready format.

Solubility Formulation Assay Development

The 4-Methylpiperazine Substituent Eliminates a Reactive N–H Donor Present in the Unsubstituted Analog

The comparator 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid (CAS 944905-05-9) contains a secondary amine within its piperazine ring, which acts as both a hydrogen-bond donor and a nucleophilic site capable of participating in undesired acylation or alkylation during amide coupling or combinatorial library synthesis [1]. In the 4-methylpiperazine analog (both free base and hydrochloride), the methyl group caps this nitrogen, converting it to a tertiary amine with no N–H donor capacity. This structural change eliminates a reactive handle that, if left unprotected, frequently leads to side-product formation and reduced yields in downstream chemistry. The hydrochloride salt further protects this moiety by protonating the remaining accessible nitrogen, locking the piperazine into a chemically defined state .

Chemical Stability Synthetic Compatibility Side-Reaction Avoidance

Hydrochloride Salt Delivers a Defined Stoichiometric Form for Molarity Calculations, Avoiding the Ambiguity of the Hydrated Free Base

The hydrochloride salt (CAS 2460756-32-3) has a precisely defined molecular weight of 258.71 g/mol, reflecting exactly one equivalent of HCl per molecule of 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid . In contrast, the free base (CAS 1019115-09-3, MW 222.24 g/mol) is often supplied as an undefined hydrate or solvate, introducing uncertainty in the effective molecular weight when preparing molar solutions . A researcher weighing out '222.24 g/mol' of the free base may inadvertently introduce a 5–15% molar error if the material is partially hydrated, a common issue with heterocyclic carboxylic acids. The hydrochloride form eliminates this ambiguity, providing a stoichiometrically fixed entity that can be weighed directly for accurate molarity calculations.

Quantitative Handling Molarity Precision Salt Form Advantage

5-Position Carboxylic Acid Provides a Single Reactive Anchor for Amide or Ester Derivatization, Avoiding Regioisomeric Ambiguity

In the 5-HT7 antagonist SAR campaign described by Król et al., the 5-position of the pyrimidine ring in this scaffold class is the primary site for modulating biological activity through substitution [1]. The target compound places the carboxylic acid exclusively at the 5-position, offering a single, unambiguous functional handle for derivatization (e.g., amide coupling, esterification, or reduction). By contrast, the isomer 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid (CAS 924834-88-8) introduces an additional methyl group at the 4-position, which sterically and electronically alters the reactivity of the 5-carboxylic acid. Furthermore, the regiochemistry of the carboxylic acid – 5-position versus 4-position – changes the vector of any attached moiety relative to the piperazine group, a critical parameter when the compound is used to build targeted protein ligands or PROTACs where exit-vector geometry determines ternary complex formation.

Synthetic Utility Regiochemistry Chemical Biology Probes

Optimal Use Cases for 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride Based on Quantitative Differentiation Evidence


Reproducible High-Throughput Screening (HTS) and Dose-Response Assays

The pre-validated aqueous solubility of ≥ 25.22 mg/mL allows direct preparation of DMSO-free or low-DMSO stock solutions at biologically relevant concentrations (up to 100 mM), eliminating the need for solubility-enhancing co-solvents that can interfere with cell-based assays. This directly reduces inter-plate variability in HTS campaigns and ensures accurate dose-response curves, a critical requirement for SAR and mechanism-of-action studies.

Amide-Coupled Chemical Probe and PROTAC Synthesis

The single, unobstructed 5-carboxylic acid handle provides a clean anchor point for amide bond formation with amine-containing linkers or warheads . The absence of a reactive piperazine N–H donor (due to methyl capping) prevents unwanted side reactions during coupling, maximizing yield and purity. This chemical profile makes the hydrochloride salt the preferred starting material for constructing focused libraries of CCR4 antagonists or bifunctional degraders where exit-vector geometry is critical.

Accurate In Vivo Formulation and Pharmacokinetic Studies

The defined salt stoichiometry (MW 258.71 g/mol) and absence of variable hydration ensure that researchers can prepare precisely dosed formulations for intraperitoneal or oral gavage studies. When transitioning from in vitro to in vivo, the hydrochloride form's anchored solubility and exact molar mass eliminate the risk of dosing errors that arise from hydrate variability in the free base, supporting reproducible pharmacokinetic profiling and toxicology assessment.

Medicinal Chemistry SAR Exploration Around the CCR4 Antagonist Scaffold

Patent disclosures establish that piperazinyl-pyrimidine derivatives are a privileged scaffold for CCR4 antagonism, relevant to allergic dermatitis, rheumatoid arthritis, and asthma. The target compound, with its defined 5-COOH regiochemistry and methyl-capped piperazine, serves as an ideal late-stage diversification intermediate for generating analog series with systematic variation at the carboxylic acid position, enabling direct comparison of linker and payload effects within a validated chemotype.

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